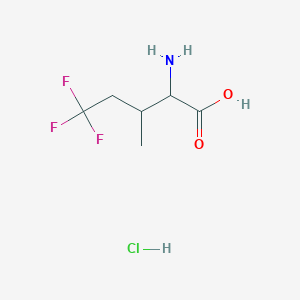
2-Amino-5,5,5-trifluoro-3-methylpentanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride is a fluorinated amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method involves the reaction of 3-methylpentanoic acid with trifluoromethylating agents under controlled conditions. The amino group is then introduced through amination reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with a shorter carbon chain.
2-amino-5-fluoro-3-methylpentanoic acid: Contains a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11ClF3NO2 |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(2-6(7,8)9)4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |
InChI Key |
BLJDWYOSGVDFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















